Qstatin

Overview

Description

Qstatin is a potent and selective inhibitor of Vibrio QS . It affects Vibrio harveyi LuxR homologues, which are well-conserved master transcriptional regulators for QS in Vibrio species . Qstatin binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus, and changes the flexibility of the protein, thereby altering its transcription regulatory activity .

Molecular Structure Analysis

Qstatin binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus . This binding changes the flexibility of the protein, thereby altering its transcription regulatory activity .

Physical And Chemical Properties Analysis

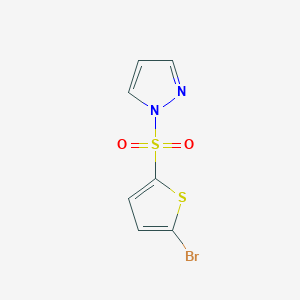

Qstatin has a molecular formula of C7H5BrN2O2S2 and a molecular weight of 293.16 .

Scientific Research Applications

Quorum Sensing Inhibitor in Vibrio Species

Qstatin is a selective inhibitor of quorum sensing in Vibrio species . Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates pathogenesis, persistence, and survival in marine environments . Qstatin affects Vibrio harveyi LuxR homologues, the well-conserved master transcriptional regulators for QS in Vibrio species . It binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus, and changes the flexibility of the protein, thereby altering its transcription regulatory activity .

Control of Virulence in Aquaculture

Qstatin has been found to attenuate QS-regulated phenotypes in various Vibrio species, including virulence against the brine shrimp (Artemia franciscana) . This suggests that Qstatin could be used as a sustainable antivibriosis agent in aquacultures .

Reduction of Kv1.3 Channel Activity

Qstatin has been studied for its potential to reduce the activity of voltage-gated potassium channels Kv1.3 . These channels are considered a potential new molecular target in several pathologies, including some cancer disorders and COVID-19 .

Induction of Apoptosis in Cancer Cells

The co-application of Qstatin with flavonoids has been found to induce apoptosis in cancer cells . This suggests that Qstatin could be used in combination with other compounds to increase the effectiveness and safety of cancer therapy .

Potential Use in Treating Bone Diseases

Statins, including Qstatin, are under scrutiny for potential applications in treating bone diseases . They have demonstrated efficacy in preventing osteoporosis and aiding in fracture and bone defect healing .

Potential Use in Cancer Therapy

Statins, including Qstatin, have demonstrated cytotoxic activity against various types of cancer, such as breast cancer, colon cancer, and leukemia . The co-application of statins with flavonoids has been found to reduce the viability of cancer cells .

Mechanism of Action

Target of Action

Qstatin is a potent and selective inhibitor of quorum sensing (QS) in Vibrio species . It primarily targets the Vibrio harveyi LuxR homologues, which are well-conserved master transcriptional regulators for QS in Vibrio species . These targets play a crucial role in the pathogenesis, persistence, and survival of Vibrio species in marine environments .

Mode of Action

Qstatin interacts with its targets by binding tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus . This interaction changes the flexibility of the protein, thereby altering its transcription regulatory activity . The result is SmcR dysfunction, affecting the expression of the SmcR regulon .

Biochemical Pathways

The affected pathways primarily involve the QS-regulated genes. Qstatin’s action results in the dysfunction of SmcR, which in turn affects the expression of the SmcR regulon . This regulon is required for virulence, motility/chemotaxis, and biofilm dynamics .

Result of Action

The molecular and cellular effects of Qstatin’s action are significant. It attenuates representative QS-regulated phenotypes in various Vibrio species . Notably, it reduces virulence against the brine shrimp (Artemia franciscana) . It achieves these effects without impacting bacterial viability .

Future Directions

properties

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2S2/c8-6-2-3-7(13-6)14(11,12)10-5-1-4-9-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRBBGFHILYDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)S(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Qstatin | |

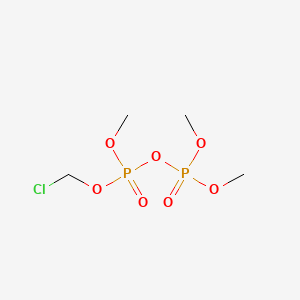

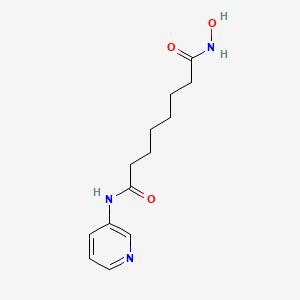

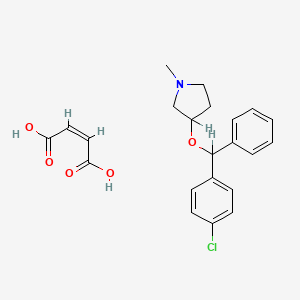

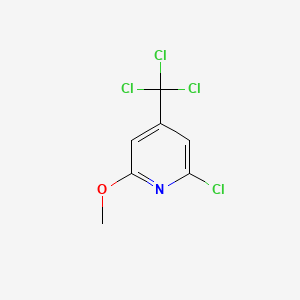

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

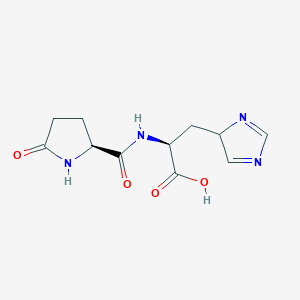

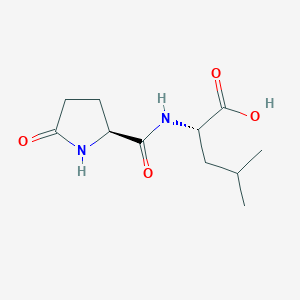

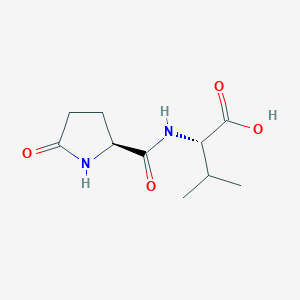

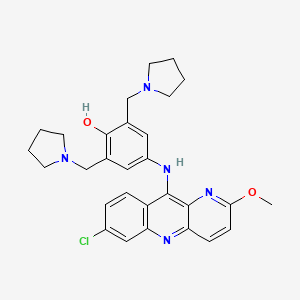

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.